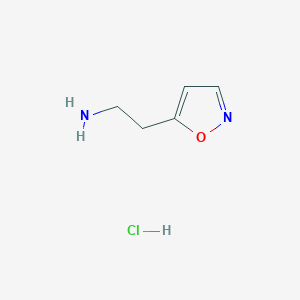

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(1,2-oxazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLCZBRULSYOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782805-62-2 | |

| Record name | 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxazole derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.

Scientific Research Applications

The compound 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride is a chemical entity that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure and Composition

- Molecular Formula : C4H8ClN3O

- Molecular Weight : 145.57 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its unique oxazole ring structure allows for interactions with various biological targets.

Case Studies

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it inhibited cell proliferation through apoptosis induction mechanisms, making it a candidate for further development as an anticancer agent .

Biological Studies

The compound is utilized to explore enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.

Material Science

In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials with specific chemical properties.

Synthesis Techniques

The synthesis typically involves cyclization reactions followed by functionalization steps to introduce the amine group. Methods such as the use of diethylaminosulfur trifluoride (DAST) have been reported for efficient synthesis .

Applications Comparison Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Induces apoptosis in cancer cells |

| Biological Studies | Studies enzyme interactions | Modulates protein activity through covalent bonding |

| Material Science | Building block for new materials | Enhances properties of synthesized compounds |

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and molecular differences between 2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride and its analogs:

*Target compound; †Calculated based on C₅H₉ClN₂O.

Key Observations:

- Substituent Effects : Methyl groups (e.g., CAS 1803562-43-7) increase molecular weight minimally (~14 Da vs. unsubstituted) but enhance stability and lipophilicity. Bulky substituents like phenyl (CAS 1204-81-5) significantly raise molecular weight and may improve aromatic stacking in biological targets .

- Heterocycle Variation : Replacing oxazole with oxadiazole (CAS 1435804-70-8) introduces additional nitrogen, altering electronic properties and hydrogen-bonding capacity, which could influence pharmacokinetics .

Biological Activity

2-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride is a compound featuring an oxazole ring, which is known for its diverse biological activities. This article explores its mechanisms of action, biological activities including antimicrobial and anticancer properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C5H8N2O

- Molecular Weight : 112.13 g/mol

- CAS Number : 52987836

The oxazole ring in the structure is significant for its interactions with biological targets, which often include enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions, modulating the activity of target proteins. Additionally, the amine group can form covalent bonds with electrophilic sites on proteins, influencing their functions.

Antimicrobial Activity

Research indicates that compounds containing oxazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxazole demonstrate activity against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 12a | E. coli | 0.0195 |

| 12a | Bacillus mycoides | 0.0048 |

| 12a | C. albicans | 0.0048 |

| 15 | E. coli | 0.0048 |

| 15 | S. aureus | 0.0098 |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways associated with tumor growth.

Study on Sphingosine-1-phosphate Transporter Inhibition

A significant study focused on the inhibition of sphingosine-1-phosphate (S1P) transporters by derivatives related to the oxazole structure. One derivative exhibited an IC50 value of 94 nM in inhibiting S1P release from cells expressing Spns2, indicating a promising avenue for therapeutic intervention in diseases like multiple sclerosis .

Structure-Activity Relationship Studies

Further research involved modifying the hydrophobic tail and heterocyclic linkers to enhance potency against Spns2-mediated S1P release. These studies revealed that specific structural modifications could lead to more effective inhibitors .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride to improve yield and purity?

- Methodology :

- Step 1 : Use one-pot reactions to minimize intermediate isolation, as demonstrated for structurally similar oxadiazole derivatives (e.g., cyclization of carboxylic acid derivatives with ethylenediamine) .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor oxazole ring formation. For example, acetonitrile or DMF at 80–100°C has been effective in analogous syntheses .

- Step 3 : Purify the hydrochloride salt via recrystallization in ethanol/water mixtures to remove unreacted amines or byproducts .

- Key Metrics : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% by area normalization).

Q. What characterization techniques are critical for confirming the structure of this compound?

- Essential Methods :

- NMR : Analyze - and -NMR spectra to verify the oxazole ring (e.g., characteristic aromatic protons at δ 6.5–7.5 ppm) and ethylamine chain (δ 2.8–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (162.62 g/mol) using ESI-MS in positive ion mode .

- Elemental Analysis : Validate Cl content (~21.8%) to confirm hydrochloride salt formation .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Stability Profile :

- Store as a powder at room temperature in airtight, light-protected containers to prevent hydrolysis of the oxazole ring or amine oxidation .

- Avoid aqueous solutions unless buffered at pH 4–6; prolonged exposure to moisture may degrade the hydrochloride salt .

Q. What strategies address solubility limitations in biological assays?

- Empirical Solutions :

- Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM). For aqueous buffers, employ cyclodextrin-based solubilizers or sonication .

- Validate solubility via dynamic light scattering (DLS) to detect aggregates in PBS or cell culture media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the oxazole moiety’s role in target binding?

- SAR Framework :

- Variation : Synthesize analogs with substituents at the oxazole 3-position (e.g., methyl, phenyl) and compare binding affinities using radioligand assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, leveraging oxazole’s π-π stacking potential .

Q. What experimental approaches resolve contradictions in reported pharmacological activities of oxazole derivatives?

- Hypothesis Testing :

- Assay Variability : Replicate studies across multiple cell lines (e.g., HEK-293 vs. CHO) to assess receptor expression-dependent effects .

- Bias Analysis : Use β-arrestin recruitment assays alongside cAMP signaling to identify biased agonism, as seen in phenylalkylamine derivatives .

- Data Integration : Apply multivariate analysis to correlate physicochemical properties (e.g., logP, pKa) with functional outcomes .

Q. How can researchers develop a robust analytical method for quantifying this compound in complex matrices (e.g., plasma)?

- Chromatographic Optimization :

- Column : C18 (2.6 µm particle size) with mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).

- Detection : LC-MS/MS in MRM mode (precursor ion m/z 163 → product ion m/z 119) .

Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?

- In Vitro Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.